molecular formula C15H11IN2O5 B2555724 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid CAS No. 294892-53-8

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid

Cat. No. B2555724
CAS RN: 294892-53-8
M. Wt: 426.166
InChI Key: YUOTWEHZWGUTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid is a chemical compound with the molecular formula C15H11IN2O5 . It is used for pharmaceutical testing .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

The study by Barchańska et al. (2019) focuses on the degradation processes of nitisinone and its by-products using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Although the primary compound discussed is nitisinone, the methodologies and analytical approaches used in this study could potentially be applied to understand the degradation and stability of similar compounds like "5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid" under various conditions (Barchańska et al., 2019).

Synthetic Approaches in Green Chemistry

Research by Gu et al. (2009) presents a practical synthesis method for 5,5′-Methylene-bis(benzotriazole) as part of a green chemistry approach. This example showcases the interest in developing environmentally friendly synthesis methods for complex molecules, which could be relevant for synthesizing or modifying compounds like the one (Gu et al., 2009).

Effect of Benzoic Acid Derivatives on Plant Metabolism

The study by Nagutb (1964) investigates the effects of amino derivatives of benzoic acid on the respiration of etiolated barley leaves, illustrating the biological impact such compounds can have on plant systems. This line of research could be pertinent if "this compound" possesses similar properties affecting plant metabolism (Nagutb, 1964).

Parabens in Aquatic Environments

Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, discussing the environmental impact of chemical preservatives. While the compound is not a paraben, understanding the environmental pathways and impacts of related benzoic acid derivatives is crucial for assessing potential ecological effects (Haman et al., 2015).

Mechanism of Action

Target of Action

The primary target of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid It has been shown to be a potent inhibitor of influenza virus replication . This suggests that it may interact with proteins or enzymes that are crucial for the replication of the influenza virus.

Mode of Action

The exact mode of action of This compound Given its inhibitory effect on influenza virus replication , it can be inferred that it likely interferes with the viral replication process, possibly by binding to and inhibiting a key enzyme or protein involved in this process.

Biochemical Pathways

The specific biochemical pathways affected by This compound Considering its inhibitory effect on influenza virus replication , it is likely that it impacts the pathways involved in viral replication and proliferation.

Result of Action

The molecular and cellular effects of This compound It has been shown to be effective against mouse flu in vivo and in vitro, as well as against avian influenza virus in vivo . This suggests that it has a significant antiviral effect at both the cellular and organismal levels.

properties

IUPAC Name

5-iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O5/c1-8-6-9(2-5-13(8)18(22)23)14(19)17-12-4-3-10(16)7-11(12)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOTWEHZWGUTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.